

# Technical Support Center: Troubleshooting False Positives in the Ames Assay

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## Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting false positive results in the Ames assay (Bacterial Reverse Mutation Test). The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is the Ames assay and how does it work?

The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds.<sup>[1]</sup> The test utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (histidine for *Salmonella* and tryptophan for *E. coli*) due to mutations in the genes responsible for its synthesis.<sup>[1][2]</sup> These bacteria cannot grow on a medium deficient in that amino acid. A positive test, indicating the test substance is mutagenic, is observed when the chemical causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies.<sup>[2][3]</sup>

Q2: What constitutes a "false positive" result in the Ames assay?

A false positive result in the Ames assay is a conclusion that a test substance is mutagenic when, in fact, it is not. This can manifest as an increased number of revertant colonies that is not due to a direct interaction of the substance with the bacterial DNA. False positives can

arise from various factors, including cytotoxicity, high concentrations of the test article, or interactions with the experimental system.[1]

Q3: How can cytotoxicity of the test compound lead to a false positive?

Cytotoxicity, or cell killing, can complicate the interpretation of Ames test results. At high, cytotoxic concentrations, a test article may cause a decrease in the number of revertant colonies due to the killing of the bacteria.[3][4] However, at moderately toxic doses, the antibacterial effect might lead to an apparent increase in revertants. This can occur if the slight toxicity inhibits the growth of the background lawn of non-reverted bacteria, making the spontaneously occurring revertant colonies more visible and easier to count. It is crucial to assess cytotoxicity concurrently with mutagenicity.[3]

Q4: My negative control plates show an unusually high number of spontaneous revertants. What could be the cause?

A high background of spontaneous revertants in your negative control plates can obscure a true mutagenic effect and lead to invalid results. Potential causes include:

- Contamination of the bacterial stock: The master or working cultures of the bacterial strains may be contaminated with revertant colonies. It is essential to periodically check the genetic markers of the tester strains.
- Contamination of reagents: Histidine or tryptophan contamination in any of the reagents, including the S9 mix or the test article itself, can support the growth of non-reverted bacteria, leading to an overgrown plate that can be misinterpreted.[3]
- Improper storage of plates or reagents: Exposure of plates to light or improper storage temperatures can lead to the degradation of components in the media, potentially increasing the spontaneous mutation rate.

Q5: Can the S9 metabolic activation mix cause false positives?

Yes, the S9 mix, a supernatant fraction of rodent liver homogenate used to mimic mammalian metabolism, can sometimes contribute to false positive results.[5] Potential issues include:

- Contamination: The S9 preparation itself could be contaminated with bacteria or substances that promote bacterial growth.
- Inappropriate concentration: Using too high a concentration of S9 can sometimes lead to an increase in revertant colonies that is not related to the metabolic activation of the test compound. The concentration of S9 should be optimized for each test.
- Endogenous mutagens: The S9 mix can contain low levels of endogenous mutagens from the animal source.

## Data Presentation

Table 1: Typical Ranges of Spontaneous Revertant Colonies per Plate

This table provides the characteristic mean number of spontaneous revertants for commonly used tester strains in the vehicle controls. Significant deviations from these ranges may indicate a problem with the assay.

Tester Strain	Typical Spontaneous Revertants (-S9)	Typical Spontaneous Revertants (+S9)
S. typhimurium TA98	10–50	10–50
S. typhimurium TA100	80–240	80–240
S. typhimurium TA1535	5–45	5–45
S. typhimurium TA1537	3–21	3–21
E. coli WP2 uvrA	10–60	10–60

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)

Table 2: Recommended S9 Concentrations and Positive Controls

This table outlines the recommended final concentration of the S9 fraction in the test medium and common positive control substances used to verify the activity of the S9 mix and the responsiveness of the bacterial strains.

Metabolic Activation	S9 Final Concentration	Tester Strain	Positive Control Example
Without S9 (-S9)	N/A	TA98	2-Nitrofluorene
Without S9 (-S9)	N/A	TA100	Sodium Azide
Without S9 (-S9)	N/A	TA1535	Sodium Azide
Without S9 (-S9)	N/A	TA1537	9-Aminoacridine
Without S9 (-S9)	N/A	WP2 uvrA	4-Nitroquinoline-N-oxide
With S9 (+S9)	10% (v/v)	All Strains	2-Aminoanthracene

Information based on common laboratory practices and guidelines.[\[5\]](#)[\[8\]](#)

## Experimental Protocols

### Protocol 1: Ames Test - Plate Incorporation Method

This method involves mixing the test substance, bacteria, and molten top agar (with or without S9 mix) and pouring it onto a minimal glucose agar plate.

- Prepare Bacterial Cultures: Inoculate a single colony of each tester strain into nutrient broth and incubate overnight at 37°C with shaking.[\[9\]](#)
- Prepare Test Substance dilutions: Dissolve the test substance in a suitable solvent (e.g., DMSO, water) to create a range of concentrations.
- Prepare Top Agar: Melt sterile top agar and maintain it at 45°C. For each plate, add a small amount of histidine/biotin solution (for Salmonella) or tryptophan solution (for E. coli).[\[10\]](#)
- Plating: To a tube containing 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance dilution (or control). If metabolic activation is required, add 0.5 mL of S9 mix.
- Mix and Pour: Vortex the tube briefly and immediately pour the contents onto a minimal glucose agar plate.[\[10\]](#) Gently tilt and rotate the plate to ensure even distribution.

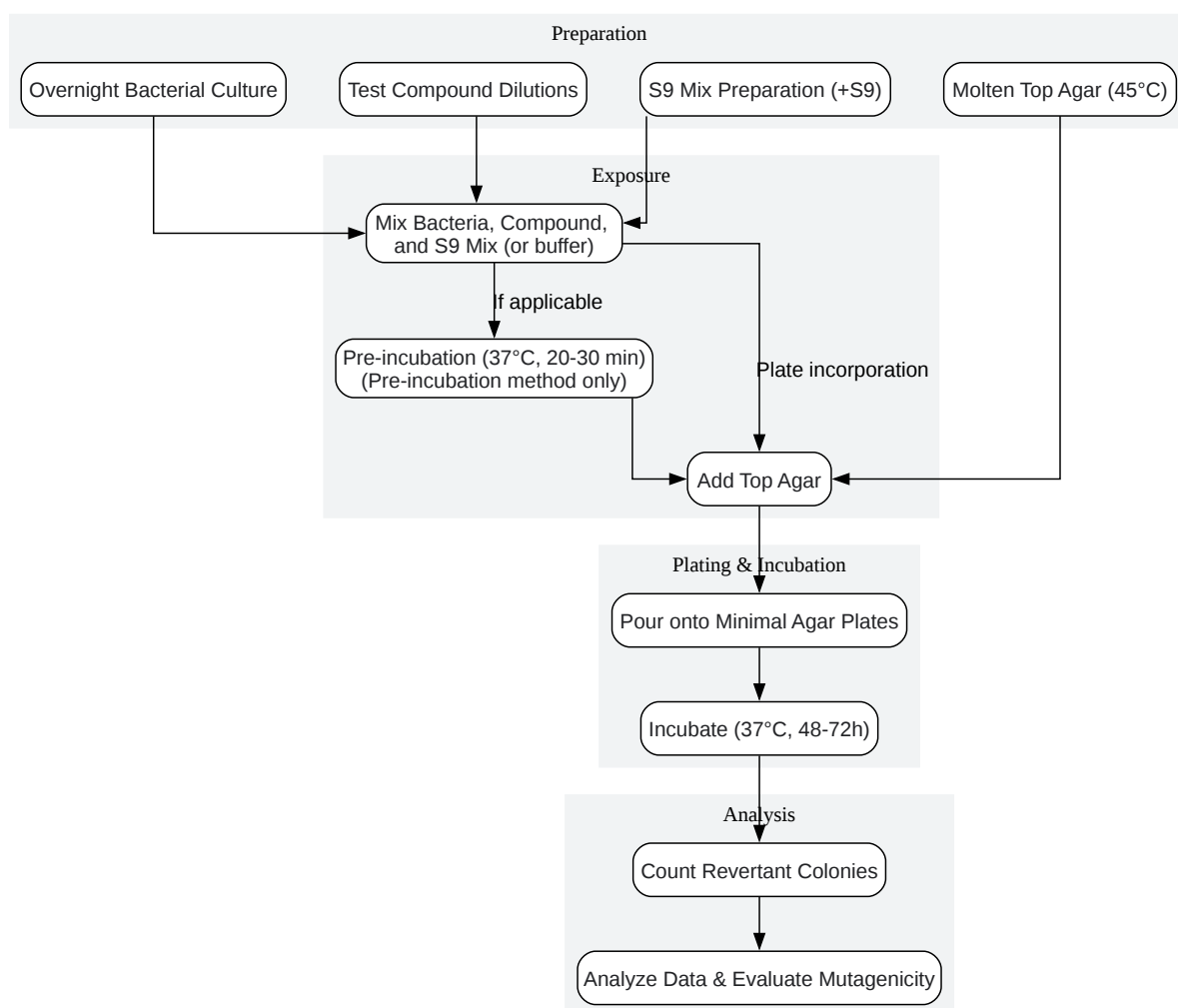
- Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.

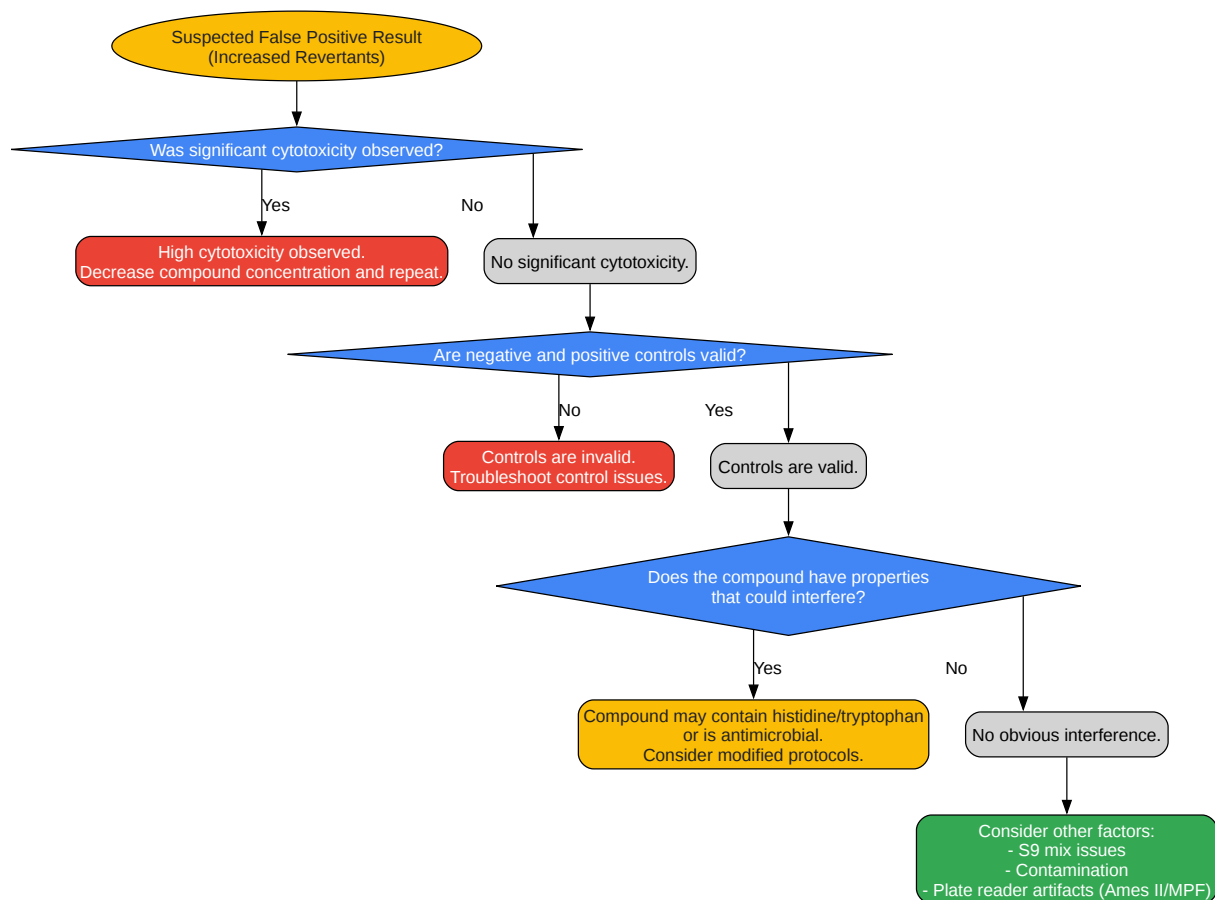
## Protocol 2: Ames Test - Pre-incubation Method

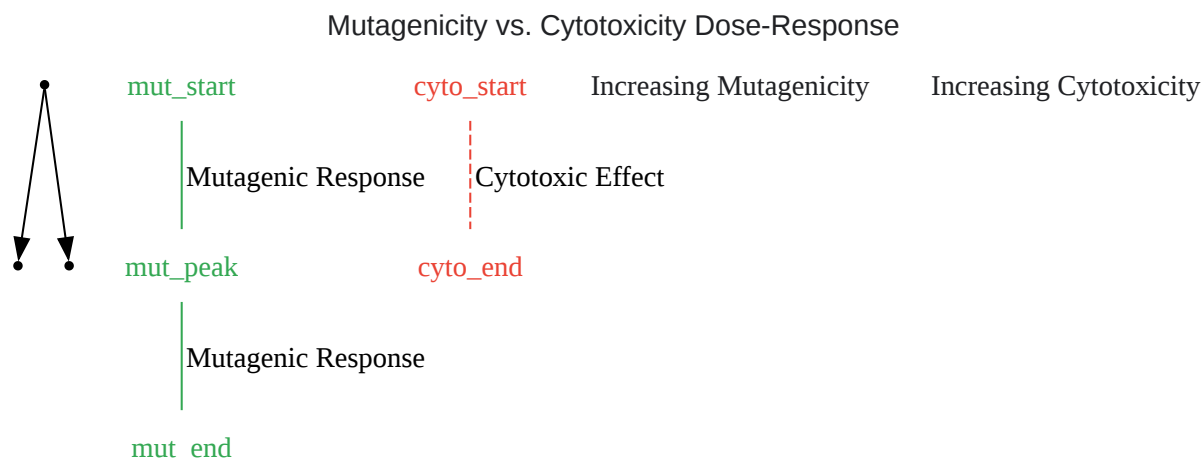
This method involves a pre-incubation step of the test substance with the bacteria and S9 mix before plating, which can increase the sensitivity for certain mutagens.

- Prepare Bacterial Cultures and Test Substance: Follow steps 1 and 2 of the Plate Incorporation Method.
- Pre-incubation: In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution, and 0.5 mL of S9 mix (or buffer for -S9 conditions).
- Incubate: Incubate the mixture at 37°C with gentle shaking for 20-30 minutes.[\[3\]](#)
- Plating: After incubation, add 2 mL of molten top agar (containing histidine/biotin or tryptophan) to the pre-incubation mixture.
- Mix and Pour: Vortex briefly and pour onto minimal glucose agar plates.
- Incubation and Counting: Follow steps 6 and 7 of the Plate Incorporation Method.

## Mandatory Visualizations







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